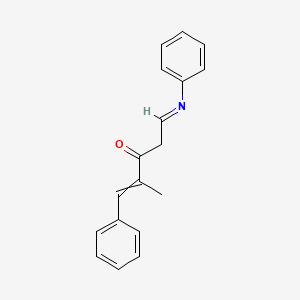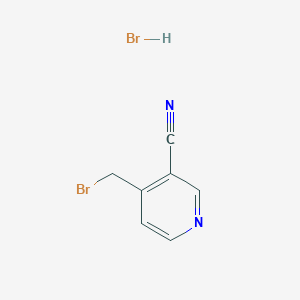
4-(Bromomethyl)nicotinonitrile hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)nicotinonitrile hydrobromide is an organic compound with the molecular formula C7H6Br2N2. It is a derivative of nicotinonitrile, where a bromomethyl group is attached to the fourth position of the pyridine ring. This compound is typically found as a white crystalline powder and is soluble in water and various organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)nicotinonitrile hydrobromide typically involves the bromination of 4-methyl nicotinonitrile. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The bromination process results in the formation of 4-(Bromomethyl)nicotinonitrile, which is then treated with hydrobromic acid to yield the hydrobromide salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination step is carefully monitored to prevent over-bromination, and the final product is purified using crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)nicotinonitrile hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are common methods.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include 4-formyl nicotinonitrile and 4-carboxylic acid nicotinonitrile.
Reduction: Products include 4-(aminomethyl)nicotinonitrile.
Applications De Recherche Scientifique
4-(Bromomethyl)nicotinonitrile hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)nicotinonitrile hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, reacting with nucleophiles such as thiol groups in proteins or nucleic acids. This can lead to the inhibition of enzyme activity or the modification of nucleic acid structures, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethyl)nicotinonitrile hydrochloride
- 4-(Iodomethyl)nicotinonitrile iodide
- 4-(Methyl)nicotinonitrile
Uniqueness
4-(Bromomethyl)nicotinonitrile hydrobromide is unique due to its specific reactivity profile. The bromomethyl group is more reactive than the chloromethyl group, making it a more potent electrophile in nucleophilic substitution reactions. Compared to the iodomethyl derivative, it is more stable and easier to handle, providing a balance between reactivity and stability.
Propriétés
Formule moléculaire |
C7H6Br2N2 |
|---|---|
Poids moléculaire |
277.94 g/mol |
Nom IUPAC |
4-(bromomethyl)pyridine-3-carbonitrile;hydrobromide |
InChI |
InChI=1S/C7H5BrN2.BrH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3H2;1H |
Clé InChI |
VFAKKMRYDCDMCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CBr)C#N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


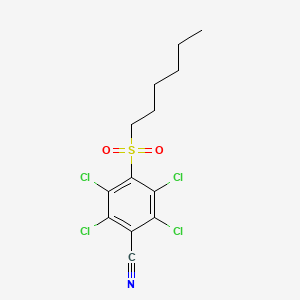

![2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine](/img/structure/B13935462.png)

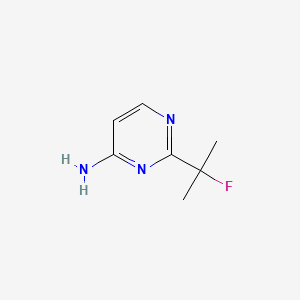
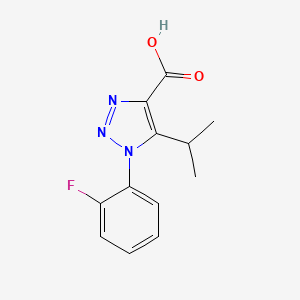

![Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate](/img/structure/B13935495.png)
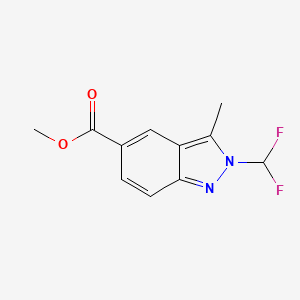
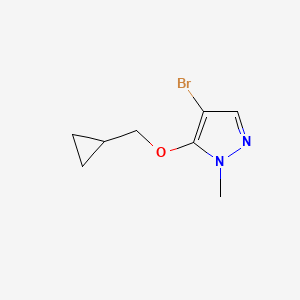

![2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13935508.png)
![Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13935526.png)
